N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a compound that combines the structural features of benzimidazole and thiophene Benzimidazole is a heterocyclic aromatic organic compound, while thiophene is a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves the condensation of 2-(propan-2-yl)-1H-benzimidazole with thiophene-2-carboxylic acid or its derivatives. Common synthetic methods include:
Condensation Reactions: Using reagents like phosphorus pentasulfide (P4S10) for sulfurization.
Microwave Irradiation: Employing microwave irradiation in the presence of potassium t-butoxide to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide.
Thiophene Derivatives: Compounds such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea.
Uniqueness
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is unique due to its combined structural features of benzimidazole and thiophene, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C15H15N3OS |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(2-propan-2-yl-3H-benzimidazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15N3OS/c1-9(2)14-17-11-6-5-10(8-12(11)18-14)16-15(19)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
VULKAPFZBZMEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.